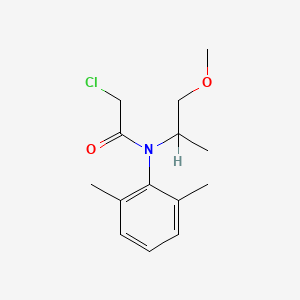
Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamida, 2-cloro-N-(2,6-dimetilfenil)-N-(2-metoxi-1-metiletil)- es un compuesto orgánico sintético. Pertenece a la clase de acetamidas, que son derivados del ácido acético. Este compuesto se caracteriza por la presencia de un grupo cloro, un grupo dimetilfenil y un grupo metoxi-metiletil unidos al átomo de nitrógeno de la estructura de la acetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Acetamida, 2-cloro-N-(2,6-dimetilfenil)-N-(2-metoxi-1-metiletil)- generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como 2,6-dimetil anilina, cloruro de 2-cloroacetilo y 2-metoxi-1-metiletilamina.
Condiciones de reacción: La reacción generalmente se lleva a cabo bajo condiciones controladas, como baja temperatura y atmósfera inerte, para evitar reacciones secundarias no deseadas.
Pasos de reacción:
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar reactores a gran escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso también puede incluir pasos de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Acetamida, 2-cloro-N-(2,6-dimetilfenil)-N-(2-metoxi-1-metiletil)- puede sufrir diversas reacciones químicas, incluyendo:
Reacciones de sustitución: El grupo cloro puede ser sustituido por otros nucleófilos.
Oxidación y reducción: El compuesto puede ser oxidado o reducido en condiciones específicas.
Hidrólisis: El enlace amida puede hidrolizarse para producir el ácido carboxílico y la amina correspondientes.
Reactivos y condiciones comunes
Sustitución: Se pueden utilizar reactivos como hidróxido de sodio o terc-butóxido de potasio.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la hidrólisis produciría 2,6-dimetilfenilamina y 2-metoxi-1-metiletilamina.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas. También puede servir como reactivo en diversas reacciones orgánicas.
Biología y medicina
En la investigación biológica y médica, las acetamidas a menudo se estudian por sus posibles propiedades farmacológicas. Este compuesto podría investigarse por sus efectos sobre vías biológicas específicas o como un posible agente terapéutico.
Industria
En aplicaciones industriales, este compuesto podría utilizarse en la producción de productos químicos especiales, agroquímicos o farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de Acetamida, 2-cloro-N-(2,6-dimetilfenil)-N-(2-metoxi-1-metiletil)- dependería de sus interacciones específicas con los objetivos moleculares. Típicamente, las acetamidas pueden interactuar con enzimas o receptores, modulando su actividad. Las vías exactas involucradas requerirían estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
Acetamida, N-(2,6-dimetilfenil)-: Carece de los grupos cloro y metoxi-metiletil.
Acetamida, 2-cloro-N-(fenil)-: Carece de los grupos dimetil y metoxi-metiletil.
Acetamida, N-(2-metoxi-1-metiletil)-: Carece de los grupos cloro y dimetilfenil.
Singularidad
La presencia de los grupos cloro, dimetilfenil y metoxi-metiletil en Acetamida, 2-cloro-N-(2,6-dimetilfenil)-N-(2-metoxi-1-metiletil)- la hace única.
Propiedades
Número CAS |
50563-49-0 |
|---|---|
Fórmula molecular |
C14H20ClNO2 |
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C14H20ClNO2/c1-10-6-5-7-11(2)14(10)16(13(17)8-15)12(3)9-18-4/h5-7,12H,8-9H2,1-4H3 |
Clave InChI |
KJYQOYQOCGXPLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(C(C)COC)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


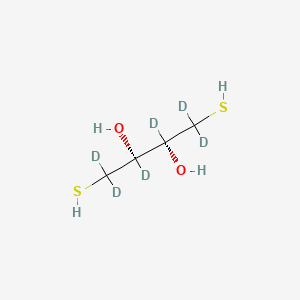

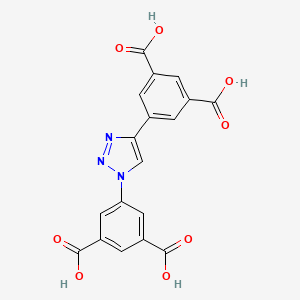
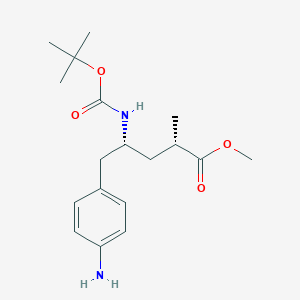
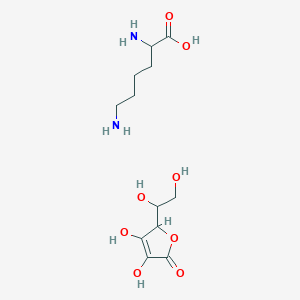
![Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt (9CI)](/img/structure/B12295557.png)
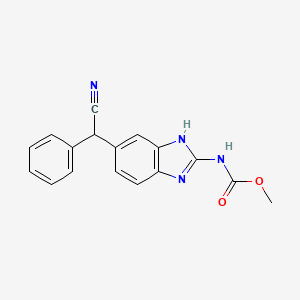
![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)
![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)
![3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12295587.png)
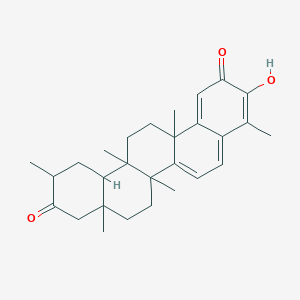
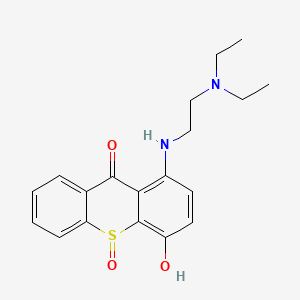
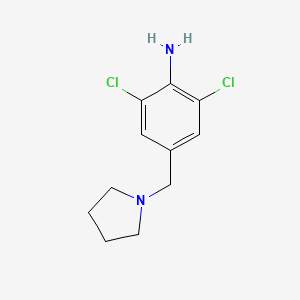
![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)
